Ranking of Anti-Wear Performance: Octyl Disulfide Outperforms Shorter-Chain Analogs but Lags Behind Aromatic Disulfides
A density functional theory (DFT) study at the 6-31G basis set level calculated the interaction energy of chemical adsorption for fourteen disulfide compounds. The resulting rank-order of predicted anti-wear properties places di-n-octyl disulfide (Octyl disulfide) between di-n-dodecyl disulfide and di-n-butyl disulfide, confirming that the n-octyl chain length provides a balance between reactivity and film stability [1]. This computationally derived ranking aligns with experimental friction and wear test results.
| Evidence Dimension | Anti-wear property (predicted rank-order based on DFT calculations) |
|---|---|
| Target Compound Data | di-n-octyldisulfide (4th in the tested series) |
| Comparator Or Baseline | diphenyldisulfide (1st) > dibenzyldisulfide (2nd) > di-n-dodecyldisulfide (3rd) > di-n-butyldisulfide (5th) > diethyldisulfide (6th) |
| Quantified Difference | Ranked higher than di-n-butyldisulfide and diethyldisulfide, but lower than di-n-dodecyldisulfide and aromatic disulfides. |
| Conditions | DFT calculations at 6-31G basis set level; validated by friction and wear test results. |
Why This Matters
For formulators seeking a balance between cost and performance, di-n-octyl disulfide offers a mid-range option, providing superior anti-wear properties compared to shorter-chain alkyl disulfides without the higher cost or potential handling issues of longer-chain or aromatic alternatives.
- [1] Wang, H. et al. DFT method study on lubricant properties of disulfide compounds as extreme pressure additive. Journal of Theoretical and Computational Chemistry, 2006, 5(1), 117-126. View Source
